molecular formula C11H10FNO4S B3014098 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole CAS No. 2411252-98-5

4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B3014098
CAS No.: 2411252-98-5
M. Wt: 271.26
InChI Key: GMEHLGBBFXDBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole is a synthetic organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a 3,5-dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The oxazole ring contributes to the overall stability and electronic properties of the molecule, affecting its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorosulfonyloxy group in 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(4-fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17-18(12,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEHLGBBFXDBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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